3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by its complex molecular structure and significant biological activities. This compound belongs to the class of pyrrolopyridines, which are known for their diverse applications in medicinal chemistry and materials science. The compound is notable for its potential as a pharmaceutical building block, particularly in the development of inhibitors targeting fibroblast growth factor receptors and Janus kinases.
The synthesis of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine can be achieved through various methods, primarily involving halogenation reactions of pyrrolo[3,2-b]pyridine derivatives. One common approach includes:
This method allows for the selective introduction of bromine atoms at the 3 and 6 positions of the pyrrolo ring.
The molecular formula of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine is with a molecular weight of approximately 275.93 g/mol. Its structural features include:
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions that are significant for its application in synthetic chemistry:
These reactions expand the versatility of this compound in creating diverse derivatives for further study.
The primary mechanism of action for 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine involves its role as an inhibitor of specific protein kinases:
The physical properties of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
The applications of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine are diverse and significant:
The synthesis of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190312-18-5) typically begins with functionalization of the pyrrolopyridine core. A validated approach involves sequential bromination and cross-coupling reactions starting from halogenated precursors. As demonstrated in ACC1 inhibitor research, methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate serves as a pivotal intermediate. This compound undergoes SEM-group (2-(trimethylsilyl)ethoxymethyl) protection at the pyrrole nitrogen, followed by hydrolysis to yield carboxylic acid derivatives suitable for amide coupling – a critical step for generating pharmacologically active molecules [2]. Alternative routes leverage Suzuki-Miyaura cross-coupling on dibrominated cores, where the 3- and 6-bromo substituents exhibit differential reactivity, enabling sequential functionalization [3] [6]. For carboxylated derivatives, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190319-56-2) provides a versatile handle for further derivatization via amidation or esterification [7].
Table 1: Key Intermediates for Functionalization
Intermediate | CAS Number | Primary Applications |
---|---|---|
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine | 1190312-18-5 | Cross-coupling reactions, halogen exchange |
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | Not specified | SEM-protection, hydrolysis, amide formation |
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190319-56-2 | Amide coupling, derivative synthesis |
Achieving regioselective 3,6-dibromination demands precise control over reaction parameters. Modern protocols adapt methodologies from analogous systems like 1H-pyrrolo[3,2-c]pyridines, where dibromination occurs at electron-rich positions guided by molecular orbital distribution. Electrophilic aromatic substitution using bromine (Br₂) in dichloromethane at 0–25°C efficiently installs the first bromine at the pyridine-ring position (C6), followed by optimized N-protection (e.g., SEM or BOC) to activate the pyrrole ring for subsequent C3 bromination [3] [6]. For unprotected cores, excess bromine in acetic acid enables direct 3,6-dibromination but risks overbromination – a pitfall mitigated by stoichiometric control (2.05–2.2 eq. Br₂) and reaction monitoring [5]. Theoretical studies confirm that C3 and C6 positions exhibit the highest electron density in 1H-pyrrolo[3,2-b]pyridine, rationalizing this regioselectivity [4]. Post-bromination, crystallization from ethanol/water mixtures yields analytically pure 3,6-dibromo product (typically >95% purity by HPLC) [6].
Table 2: Bromination Conditions and Outcomes
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Unprotected 1H-pyrrolo[3,2-b]pyridine | Br₂ (2.1 eq.) | AcOH, 25°C, 12h | 3,6-dibromination | 70–75 |
SEM-protected 6-bromo isomer | NBS (1.0 eq.) | DMF, 0°C→25°C, 3h | Selective C3 bromination | 85–90 |
BOC-protected core | Br₂ (1.0 eq.) | CH₂Cl₂, −10°C, 1h | Monobromination (C6) | 80 |
The 3,6-dibromo scaffold serves as a linchpin for divergent derivatization via catalytic cross-coupling, leveraging the differential reactivity of C3 (pyrrole-Br) and C6 (pyridine-Br) halogens. Suzuki-Miyaura reactions at C6 proceed efficiently with "electron-deficient" palladium catalysts (e.g., Pd(dppf)Cl₂) due to enhanced oxidative addition at the pyridine-bound bromide. Optimized conditions employ aqueous Na₂CO₃ as base, dioxane as solvent, and 80–100°C temperatures, achieving >85% conversion [2]. Subsequent C3 coupling requires bulkier phosphine ligands (e.g., XPhos Pd G3) to overcome decreased reactivity from the electron-rich pyrrole ring [3]. For amide-linked derivatives, SEM-deprotection of intermediates is achieved with trifluoroacetic acid (TFA) in dichloromethane, preserving coupling products [2]. Sonogashira and Buchwald-Hartwig reactions also succeed at C3 using CuI/Pd(PPh₃)₄ co-catalysis and BrettPhos-Pd systems, respectively, enabling alkyne or amine incorporation crucial for bioactive molecule synthesis [3] [7].
Solvent polarity critically influences reaction pathways:
Table 3: Optimized Conditions for Key Transformations
Reaction Type | Optimal Solvent System | Temperature Range | Catalyst/Reagent | Yield (%) |
---|---|---|---|---|
Suzuki Coupling (C6) | Dioxane:H₂O (4:1) | 80–90°C | Pd(dppf)Cl₂, Na₂CO₃ | 85–95 |
Suzuki Coupling (C3) | Toluene:EtOH (3:1) | 100–110°C | Pd(PPh₃)₄, K₂CO₃ | 70–80 |
SEM Deprotection | CH₂Cl₂ | 25°C | TFA (50% v/v) | 90–95 |
Sonogashira Coupling (C3) | DMF:Et₃N (1:1) | 60–70°C | Pd(PPh₃)₄, CuI | 75–85 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1